molecular formula C12H21N3O5S B140164 3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane CAS No. 141411-40-7

3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane

Cat. No.: B140164
CAS No.: 141411-40-7
M. Wt: 319.38 g/mol
InChI Key: GVRYUKXHWVTPHD-NZFPMDFQSA-N
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Description

3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an azide group, an acetamido group, and a galactopyranosyl moiety. It is often used in biochemical research due to its ability to interact with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane typically involves multiple steps, starting with the preparation of the galactopyranosyl moiety. This is followed by the introduction of the acetamido group and the azide group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Industrial production may also involve the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Nucleophiles such as halides or electrophiles like alkyl halides under appropriate solvent and temperature conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies of carbohydrate-protein interactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane involves its interaction with specific molecular targets, such as enzymes or receptors. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies. The acetamido group and galactopyranosyl moiety contribute to its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

    3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane: Similar structure but with a glucopyranosyl moiety instead of a galactopyranosyl moiety.

    3-Azi-1-((2-acetamido-2-deoxy-1-mannopyranosyl)thio)butane: Contains a mannopyranosyl moiety instead of a galactopyranosyl moiety.

Uniqueness: 3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo click chemistry reactions and its specificity for certain biological targets make it a valuable tool in research and industrial applications.

Properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O5S/c1-6(17)13-8-10(19)9(18)7(5-16)20-11(8)21-4-3-12(2)14-15-12/h7-11,16,18-19H,3-5H2,1-2H3,(H,13,17)/t7-,8-,9+,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRYUKXHWVTPHD-NZFPMDFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1SCCC2(N=N2)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1SCCC2(N=N2)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40161725
Record name 3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141411-40-7
Record name 3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141411407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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